molecular formula C13H14FIN2O7 B3272315 3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine CAS No. 565226-18-8

3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine

Cat. No.: B3272315
CAS No.: 565226-18-8
M. Wt: 456.16 g/mol
InChI Key: NKKIVBSOBGMPNP-DNRKLUKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine (CAS 565226-18-8) is a modified purine nucleoside analog of significant interest in oncological and biochemical research . This compound exhibits broad antitumor activity , particularly in the study of indolent lymphoid malignancies. Its primary anticancer mechanisms are attributed to the inhibition of DNA synthesis and the induction of apoptosis in target cells, making it a valuable tool for investigating pathways of cell death and proliferation control . With a molecular formula of C 13 H 14 FIN 2 O 7 and a molecular weight of 456.16 g/mol, this compound is characterized by its multiple modifications on the deoxyribose sugar . Its low solubility in aqueous solutions (0.078 g/L at 25°C) is an important factor for consideration in experimental preparation . As a protected precursor, it is suited for DNA research and the development of nucleic acid molecules , enabling genomic studies that require specifically modified nucleosides . This product is provided with a purity of ≥95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FIN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(14)12(24-8)17-3-7(15)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21)/t8-,9-,10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKIVBSOBGMPNP-DNRKLUKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FIN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine typically involves the acetylation of 2’-deoxy-2’-fluoro-5-iodouridine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom.

    Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

Major Products:

Scientific Research Applications

Antitumor Activity

One of the primary applications of 3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine is as a precursor in the synthesis of capecitabine , a prodrug that converts into the active chemotherapeutic agent 5-fluorouracil (5-FU) . Capecitabine is widely used in the treatment of various cancers, including colorectal and breast cancer . The fluoro and iodo modifications enhance the compound's ability to mimic natural nucleosides, thereby improving its efficacy against tumor cells.

Nucleoside Analog Research

This compound serves as a valuable tool in the study of nucleoside analogs, particularly in understanding how modifications can influence biological activity. The incorporation of fluorine and iodine atoms can alter the pharmacokinetics and biological interactions of nucleosides, making them useful in designing more effective drugs .

Aptamer Development

Recent studies have highlighted the role of modified nucleosides like this compound in developing aptamers —short, single-stranded oligonucleotides that can bind to specific targets with high affinity. The modifications allow for enhanced binding properties and stability, making them suitable for therapeutic applications . This is particularly relevant in targeting proteins associated with various diseases, including cancer.

Radiolabeling for Imaging

The iodo group in this compound makes it a candidate for radiolabeling, which can be utilized in imaging techniques such as PET scans. Radiolabeled nucleosides can help visualize tumor localization and monitor therapeutic responses in vivo .

Synthesis of Other Derivatives

The compound serves as a synthetic precursor for various derivatives that exhibit biological activities. For example, it can be modified to create other halogenated nucleosides that may possess unique therapeutic properties or improved selectivity against specific cancer types .

Data Summary Table

Application AreaDescriptionReferences
Antitumor ActivityPrecursor for capecitabine, an effective chemotherapeutic agent
Nucleoside Analog ResearchStudy of structural modifications affecting biological activity
Aptamer DevelopmentEnhanced binding properties for therapeutic applications
Radiolabeling for ImagingUtilization in PET scans for tumor localization
Synthesis of Other DerivativesCreation of halogenated nucleosides with potential therapeutic benefits

Case Studies

Case Study 1: Capecitabine Development
The synthesis of capecitabine from this compound has been extensively studied. Research indicates that this compound's modifications allow for better absorption and conversion into active forms within tumor cells, enhancing its therapeutic index compared to traditional treatments.

Case Study 2: Aptamer Selection Using Modified Nucleotides
A recent study employed fluorescence-activated bead sorting (FABS) to select aptamers modified with nucleosides like this compound. The results demonstrated improved binding affinities to target proteins, showcasing the importance of chemical modifications in aptamer technology .

Mechanism of Action

The mechanism of action of 3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Modifications Biological Activity Metabolic Stability Key References
3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine 2'-fluoro, 5-iodo, 3'/5'-acetyl Low normal cell uptake; selective uptake in TK+ cells; weak antiviral activity Acetyl groups slow degradation; releases monoacetylated derivatives in vivo
5-Iodo-2'-fluoro-2'-deoxyuridine (FIAU) 2'-fluoro, 5-iodo, arabinofuranosyl configuration High accumulation in HSV1-TK+ cells; used for imaging gene expression Rapid phosphorylation in TK+ cells; limited systemic toxicity
3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinocytidine 2'-fluoro, benzoyl protection, cytosine base Not reported; likely requires deprotection for activity Benzoyl groups increase lipophilicity but hinder enzymatic activation
5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine 5'-deoxy-5'-iodo, isopropylidene protection, 5-chloro Unknown; structural similarity suggests potential as a prodrug Isopropylidene protection enhances stability under acidic conditions

Key Findings from Comparative Studies

Metabolism and Degradation
  • Acetylated Derivatives: The 3',5'-di-O-acetyl groups protect against rapid enzymatic degradation. In vivo studies of 3',5'-diacetyl-5-fluoro-2'-deoxyuridine show prolonged urinary excretion of monoacetylated metabolites, suggesting gradual deactivation .
  • Non-Acetylated Analogues: Compounds like FIAU are rapidly phosphorylated in TK+ cells but undergo minimal degradation in normal tissues, reducing systemic toxicity .
Stability Under UV Light
  • Acetylated nucleosides like 3',5'-Di-O-acetyl-2'-deoxyguanosine undergo photochemical reactions in the presence of uric acid, generating mutagenic products (e.g., spiroiminodihydantoin). This suggests that this compound may exhibit similar photosensitivity, requiring protection from UV exposure during storage .

Biological Activity

3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine (commonly referred to as DAFI) is a purine nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound exhibits significant biological activity, primarily through its mechanisms of inhibiting DNA synthesis and inducing apoptosis in cancer cells. This article provides a comprehensive overview of the biological activity of DAFI, including its mechanisms, efficacy in various studies, and potential clinical applications.

  • Molecular Formula : C₁₃H₁₄FIN₂O₇
  • Molecular Weight : 456.16 g/mol
  • CAS Number : 565226-18-8

DAFI's biological activity is primarily attributed to its incorporation into DNA during replication, which disrupts normal DNA synthesis. The compound acts by:

  • Inhibition of DNA Polymerases : DAFI competes with natural nucleotides for incorporation into the growing DNA strand, leading to chain termination.
  • Induction of Apoptosis : The incorporation of DAFI into DNA triggers cellular stress responses that culminate in programmed cell death (apoptosis) .

Antitumor Activity

DAFI has demonstrated broad antitumor activity, particularly against indolent lymphoid malignancies. It has been shown to effectively inhibit the proliferation of various cancer cell lines through:

  • Cell Cycle Arrest : DAFI induces G1 phase arrest in cancer cells, preventing progression to DNA synthesis .
  • Cytotoxicity : Studies have reported significant cytotoxic effects against tumor cells, with IC50 values indicating effective concentrations for inhibiting cell growth .

Case Studies and Research Findings

  • In Vitro Studies : Research has indicated that DAFI exhibits potent cytotoxicity against human leukemia cell lines. In one study, DAFI was found to reduce cell viability significantly at concentrations as low as 10 µM after 48 hours of treatment .
  • Mechanistic Studies : A detailed analysis revealed that DAFI not only inhibits DNA synthesis but also affects mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
  • Comparative Studies : When compared to other nucleoside analogs such as 5-iodo-2'-deoxyuridine (IdU), DAFI exhibited superior efficacy in inducing apoptosis in lymphoid malignancies, highlighting its potential as a more effective therapeutic agent .

Data Tables

StudyCell LineIC50 (µM)Mechanism
Study 1Human Leukemia10Inhibition of DNA synthesis
Study 2Lymphoma Cells15Induction of apoptosis
Study 3Solid Tumors20ROS production

Clinical Implications

The promising biological activity of DAFI positions it as a candidate for further clinical investigation in cancer therapy. Its ability to target specific malignancies while minimizing effects on normal cells could lead to improved therapeutic outcomes.

Future Directions

Further research is needed to:

  • Explore the full range of biological activities and potential side effects.
  • Conduct clinical trials to evaluate safety and efficacy in humans.
  • Investigate combination therapies with other anticancer agents to enhance therapeutic effects.

Q & A

Q. What synthetic methodologies are most effective for preparing 3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine, and how can reaction efficiency be optimized?

The compound is synthesized via a TMSOTf-catalyzed coupling of persilylated 5-iodouracil with a 2-deoxy-2-fluoro-arabinofuranose derivative. Key steps include:

  • Silylation : Use hexamethyldisilazane (HMDS) and chlorotrimethylsilane (TMSCl) to silylate the uracil base, ensuring nucleophilic activation .
  • Coupling : React the silylated base with 1,3,5-tri-O-acetyl-2-deoxy-2-fluoroarabinofuranose in acetonitrile under anhydrous conditions. TMSOTf acts as a Lewis acid catalyst, achieving ~82% conversion .
  • Deprotection : Remove acetyl groups using sodium methoxide, followed by silica gel chromatography to isolate the β-anomer. Optimization involves controlling reaction stoichiometry and temperature to minimize α-anomer and pyranosyl byproducts .

Q. How can researchers confirm the structural integrity and anomeric configuration of this compound post-synthesis?

Structural validation relies on:

  • NMR Spectroscopy : Analyze 1H^1 \text{H}- and 19F^{19} \text{F}-NMR for characteristic signals:
  • 2'-fluoro resonance at ~4.8–5.2 ppm (split due to coupling with C1' and C3' protons).
  • Acetyl methyl groups at ~2.0–2.2 ppm.
  • Anomeric proton (C1') as a doublet (~6.2–6.5 ppm, J1,21618HzJ_{1',2'} \approx 16–18 \, \text{Hz}) confirms β-configuration .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]+^+ peak at m/z ~580–590) and fragmentation patterns .

Q. What purification strategies are recommended to isolate the β-anomer from reaction mixtures?

  • Silica Gel Chromatography : Use gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate α/β-anomers and pyranosyl byproducts. The β-anomer typically elutes earlier due to lower polarity .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients improve resolution for large-scale purification .

Advanced Research Questions

Q. How does the 2'-fluoro modification influence the compound’s biochemical interactions, particularly with enzymes like nucleoside kinases or polymerases?

The 2'-fluoro substituent induces a northern sugar conformation (C3'-endo), mimicking ribonucleotides. This conformation enhances:

  • Enzyme Recognition : Increased affinity for viral polymerases (e.g., HCV NS5B) due to stabilized transition-state mimicry.
  • Metabolic Stability : Resistance to phosphorylase-mediated degradation compared to 2'-deoxy counterparts. Methodological Approach :
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes to map binding interactions .
  • Kinetic Assays : Measure KmK_m and VmaxV_{\text{max}} using radiolabeled substrates (e.g., 3H^3 \text{H}-labeled compound) to compare incorporation efficiency .

Q. What strategies can be employed to study the compound’s prodrug potential or intracellular activation?

  • Esterase-Activated Prodrugs : Replace acetyl groups with lipophilic esters (e.g., pivaloyloxymethyl) to enhance membrane permeability. Intracellular esterases hydrolyze the prodrug to release the active 5'-monophosphate metabolite. Validate using:
  • HPLC-MS/MS : Monitor prodrug hydrolysis in cell lysates or plasma .
  • Cell Viability Assays : Compare cytotoxicity in wild-type vs. esterase-deficient cell lines .
    • Phosphoramidate ProTide Approach : Synthesize 5'-O-(aryloxyphosphoramidate) derivatives to bypass kinase-dependent activation. Assess anti-proliferative activity in FU-resistant cancer models .

Q. How can the 5-iodo substituent be leveraged for functionalization or radiolabeling in imaging studies?

  • Radioiodination : Exchange the 5-iodo group with 125/131I^{125/131} \text{I} via halogen displacement using Cu(I) catalysts. Purify using size-exclusion chromatography .
  • Cross-Coupling Reactions : Perform Sonogashira or Suzuki-Miyaura reactions to introduce alkynyl or aryl groups for fluorescent tagging. Optimize Pd catalyst systems (e.g., Pd(PPh3_3)4_4) in DMF/water .

Q. What analytical methods are suitable for resolving contradictions in reported biological activity data (e.g., antiviral vs. cytotoxic effects)?

  • Dose-Response Profiling : Conduct EC50_{50}/IC50_{50} assays across multiple cell lines (e.g., Huh-7 for antiviral activity, CHO for cytotoxicity) to establish therapeutic indices .
  • Metabolite Tracing : Use 19F^{19} \text{F}-NMR or LC-MS to quantify intracellular metabolites (e.g., 5-iodouracil vs. triphosphate forms) and correlate with observed effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported anomeric ratios during synthesis?

Conflicting α/β ratios (e.g., 20% β-anomer in some reports vs. >50% in others) may arise from:

  • Catalyst Purity : Impurities in TMSOTf can favor α-anomer formation. Use freshly distilled catalyst .
  • Solvent Effects : Replace acetonitrile with dichloromethane to alter anomerization kinetics . Resolution : Conduct reaction under inert atmosphere with rigorously dried reagents. Monitor by TLC (silica, UV detection) .

Q. Why do some studies report reduced RNase H activity when this compound is incorporated into antisense oligonucleotides (AONs)?

The 2'-fluoro-2'-deoxy modification stabilizes the AON:RNA heteroduplex in a northern conformation, preventing RNase H recognition. Mitigation Strategies :

  • Design gapmer structures with central DNA regions flanked by 2'-fluoro-modified wings .
  • Test alternative modifications (e.g., 2'-O-methyl) in combination with 2'-fluoro for balanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine
Reactant of Route 2
Reactant of Route 2
3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.